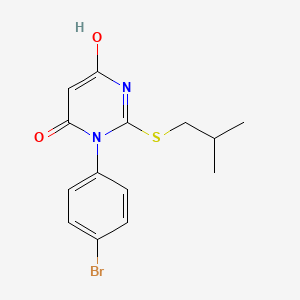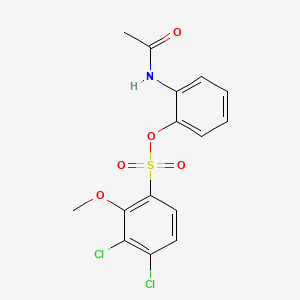![molecular formula C19H16N2O B13375526 9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13375526.png)
9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, anti-inflammatory, antibacterial, and anticancer properties .
Métodos De Preparación
The synthesis of 9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted acid or Lewis acid catalysts . For example, the reaction of 2-alkynylanilines with ketones in ethanol at reflux using p-toluenesulfonic acid monohydrate as a promoter can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives with different functional groups, while reduction may produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an antimalarial, anti-inflammatory, and anticancer agent . Additionally, it has shown promise in inhibiting specific enzymes and pathways involved in various diseases . Its unique structure allows it to interact with biological targets, making it a valuable compound for drug discovery and development .
Mecanismo De Acción
The mechanism of action of 9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with receptors on cell surfaces, modulating signaling pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and disease being studied.
Comparación Con Compuestos Similares
Similar compounds to 9-methyl-2-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one include other quinoline derivatives such as chloroquine, camptothecin, and hydroquinine . These compounds share a quinoline core structure but differ in their functional groups and biological activities. For example, chloroquine is well-known for its antimalarial properties, while camptothecin is used as an anticancer agent . The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit distinct biological activities .
Propiedades
Fórmula molecular |
C19H16N2O |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
9-methyl-2-(3-methylphenyl)-3H-pyrrolo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C19H16N2O/c1-12-6-5-7-14(10-12)21-11-17-18(19(21)22)13(2)15-8-3-4-9-16(15)20-17/h3-10H,11H2,1-2H3 |
Clave InChI |
WPYCXDLWEJYJLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2CC3=NC4=CC=CC=C4C(=C3C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Allyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B13375444.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B13375447.png)
![1-Methyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13375453.png)
![Butyl 2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethylcarbamate](/img/structure/B13375455.png)

![6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13375462.png)
![5-[2-(4-fluorophenyl)-1H-indol-3-yl]-1-(3-isopropoxypropyl)-2-pyrrolidinone](/img/structure/B13375468.png)

![9-butyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl hydrosulfide](/img/structure/B13375480.png)
![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-6,7-dimethoxy-1H-quinazolin-4-one](/img/structure/B13375502.png)
![Isopentyl 6-{[(isopentyloxy)carbonyl]amino}hexylcarbamate](/img/structure/B13375509.png)
![3-[3-benzoyl-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B13375516.png)
![2-[(4-Methylphenyl)sulfanyl]-3-(trifluoromethyl)pyridine](/img/structure/B13375523.png)
